Kedarcidin chromophore
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Overview
Description
Kedarcidin chromophore is a natural product that has been found to exhibit significant anticancer activity. It is a complex molecule that is produced by the bacterium Streptomyces griseus. The molecule has a unique structure that makes it a promising candidate for the development of new cancer therapies. In
Mechanism Of Action
The mechanism of action of Kedarcidin chromophore involves the binding of the molecule to DNA. The molecule contains a unique structure that allows it to bind to the minor groove of DNA. Once bound, Kedarcidin chromophore causes damage to the DNA, leading to the death of cancer cells.
Biochemical And Physiological Effects
Kedarcidin chromophore has been found to have several biochemical and physiological effects. The molecule has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, Kedarcidin chromophore has been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of Kedarcidin chromophore is its potent anticancer activity. The molecule has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, the synthesis of Kedarcidin chromophore is a complex process that requires specialized equipment and expertise. Additionally, the molecule is highly toxic, making it difficult to work with in the lab.
Future Directions
For research include the development of new synthesis methods, the development of new cancer therapies, and further exploration of the molecule's mechanism of action.
Synthesis Methods
The synthesis of Kedarcidin chromophore is a complex process that involves several steps. The molecule is produced by the bacterium Streptomyces griseus, which is grown in a culture medium. The culture medium is then extracted, and the Kedarcidin chromophore is purified using various methods, including chromatography and crystallization.
Scientific Research Applications
Kedarcidin chromophore has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. The molecule works by binding to DNA and causing damage to the cancer cells, leading to their death.
properties
CAS RN |
143591-04-2 |
---|---|
Product Name |
Kedarcidin chromophore |
Molecular Formula |
C53H60ClN3O16 |
Molecular Weight |
1030.5 g/mol |
IUPAC Name |
N-[(3S,9R,14S,15E,19S,21R,24R)-6-chloro-24-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-14-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-9-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)32(20-31(29)46(64-8)47(38)65-9)51(62)56-34-21-42(60)66-24-40(71-43-22-36(59)45(57(6)7)26(3)68-43)28-11-10-12-41-53(73-41)30(14-13-28)19-39(70-37-16-15-33(34)55-50(37)54)49(53)72-44-23-52(5,63)48(61)27(4)69-44/h11,15-20,25-27,34,36,39-41,43-45,48-49,58-59,61,63H,21-24H2,1-9H3,(H,56,62)/b28-11+/t26-,27-,34+,36-,39-,40+,41-,43-,44-,45+,48-,49+,52+,53+/m0/s1 |
InChI Key |
RSXFZXJOBQZOOM-INBIVCPUSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]\2COC(=O)C[C@H](C3=NC(=C(C=C3)O[C@H]4C=C5C#C/C2=C\C#C[C@H]6[C@]5([C@@H]4O[C@H]7C[C@@]([C@H]([C@@H](O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
SMILES |
CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
synonyms |
kedarcidin chromophore |
Origin of Product |
United States |
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